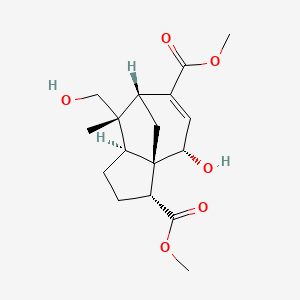

Dimethyl shellolate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

22597-13-3 |

|---|---|

Molecular Formula |

C17H24O6 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

dimethyl (1S,2R,5S,6S,7R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylate |

InChI |

InChI=1S/C17H24O6/c1-16(8-18)11-7-17(13(19)6-9(11)14(20)22-2)10(15(21)23-3)4-5-12(16)17/h6,10-13,18-19H,4-5,7-8H2,1-3H3/t10-,11-,12-,13-,16+,17+/m0/s1 |

InChI Key |

RPRKMIRJBCDBPO-LFCXMHMLSA-N |

Isomeric SMILES |

C[C@@]1([C@@H]2CC[C@H]([C@]23C[C@H]1C(=C[C@@H]3O)C(=O)OC)C(=O)OC)CO |

Canonical SMILES |

CC1(C2CCC(C23CC1C(=CC3O)C(=O)OC)C(=O)OC)CO |

Origin of Product |

United States |

Foundational & Exploratory

What are the physicochemical properties of Dimethyl shellolate

To: Researchers, Scientists, and Drug Development Professionals

From: Gemini Advanced Research Division

Executive Summary

This document addresses the inquiry regarding the physicochemical properties of "Dimethyl shellolate." Following a comprehensive and exhaustive search of chemical databases, peer-reviewed scientific literature, and other technical resources, we have concluded that "this compound" is not a recognized or standard chemical name.

There is no available data corresponding to a compound with this designation. Consequently, information regarding its physicochemical properties, experimental protocols for its analysis, or any associated biological signaling pathways could not be retrieved.

Investigation and Search Methodology

Our investigation proceeded under the hypothesis that "this compound" might be a non-standard synonym, a proprietary name not in the public domain, or a potential misspelling of a known chemical entity. The term "shellolate" suggests a possible derivation from shellac, a natural resin. Pursuing this lead, our search strategy included, but was not limited to, the following queries:

-

"this compound"

-

"Dimethyl ester of shellolic acid"

-

"Dimethyl aleuritate"

-

"Chemical modification of shellac with dimethyl sulfate"

-

"Esterification of shellac with methanol"

Despite these efforts, no compound matching the name "this compound" was identified. While shellac and its constituent acids (such as shellolic acid, aleuritic acid, and kerrolic acid) are well-documented, and their esterification is chemically plausible, the specific derivative "this compound" does not appear in the scientific literature.

Conclusion

The core subject of this inquiry, "this compound," does not correspond to a known chemical compound in the public scientific domain. As a result, we are unable to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations.

We recommend verifying the chemical name and structure of the compound of interest. Should a standard chemical name (e.g., IUPAC name) or a CAS Registry Number be available, a new search could be initiated to provide the detailed technical information requested. Without this clarification, no further information can be provided.

Dimethyl shellolate structure and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, molecular formula, and available data on dimethyl shellolate. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Identity and Structure

This compound, also known as shellolic acid dimethyl ester, is a derivative of shellolic acid, a primary component of shellac. Shellac is a natural resin secreted by the female lac bug, Kerria lacca.

The molecular formula for this compound is C₁₇H₂₄O₆ .[1] Its IUPAC name is dimethyl (1S,2R,5S,6S,7R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.0¹⁵]undec-8-ene-2,8-dicarboxylate.[1]

Structure:

The 2D chemical structure of this compound is presented below:

Physicochemical Properties

Quantitative data for this compound is primarily based on computed properties. A summary of these properties is provided in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 324.4 g/mol | PubChem[1] |

| Exact Mass | 324.15728848 | PubChem[1] |

| XLogP3 | 0.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 6 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Topological Polar Surface Area | 93.1 Ų | PubChem[1] |

| Heavy Atom Count | 23 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 569 | PubChem[1] |

Synthesis and Experimental Protocols

A general approach for the synthesis would involve the reaction of shellolic acid with methanol in the presence of an acid catalyst.

Synthesis of this compound Esters (A Related Protocol):

A study on the synthesis of model esters of a constituent of shellac provides a relevant experimental approach. In this research, 10α, 10β-, and 13-esters of this compound were prepared from the corresponding 10-bromo and 13-iodo derivatives and the potassium salt of threo-aleuritic and 16-hydroxy trans-9,10-epoxy hexadecanoic acids.

General Experimental Workflow:

The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of a chemical compound like this compound.

Biological Activity

There is limited information on the specific biological activity of this compound. However, a study investigating new shellolic esters isolated from lac found that some of these compounds exhibited considerable activity against B. subtilis, E. coli, and S. aureus microorganisms. The same study reported that the tested shellolic esters were inactive against human cancer cell lines (HepG2, MCF-7, Hela, and C6).[2] This suggests that derivatives of shellolic acid, such as this compound, may warrant further investigation for their potential antibacterial properties.

Logical Relationship of Biological Screening:

The following diagram illustrates the logical flow of a preliminary biological screening process for a compound like this compound.

Conclusion

This compound is a known chemical entity with a defined structure and molecular formula. While detailed experimental and biological data are sparse in publicly accessible literature, the information available on related shellolic acid esters suggests potential avenues for future research, particularly in the area of antibacterial activity. Further investigation is required to fully elucidate the synthesis, properties, and biological functions of this compound.

References

Unveiling Dimethyl Shellolate: A Technical Guide to its Natural Sourcing and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl shellolate, the dimethyl ester of shellolic acid, is a derivative of a prominent sesquiterpenoid found in shellac. Shellac is a natural resin secreted by the female lac insect, Kerria lacca. This guide provides a comprehensive overview of the natural origins of this compound's precursor, shellolic acid, and the methodologies for its isolation and subsequent conversion to this compound. It is designed to furnish researchers and professionals in drug development with the foundational knowledge required for sourcing and handling this compound.

Natural Source of the Precursor: Shellac

The journey to obtaining this compound begins with shellac, a complex biopolymer of animal origin.

The Lac Insect (Kerria lacca) and its Host Plants

Shellac is the resinous secretion from the female lac insect, Kerria lacca (formerly Laccifer lacca), which belongs to the superfamily Coccoidea. This insect thrives on a variety of host trees, primarily found in India, Thailand, and other parts of Southeast Asia. The specific host tree can influence the chemical composition and properties of the resulting shellac. Common host plants include:

-

Kusum (Schleichera oleosa)

-

Palas (Butea monosperma)

-

Ber (Ziziphus mauritiana)

-

Rain tree (Samanea saman)[1]

The insect infests the twigs of these host plants, ingesting the sap and secreting the lac resin as a protective coating.

Chemical Composition of Shellac

Shellac is a complex mixture of polyesters derived from various hydroxy fatty acids and sesquiterpenoid acids. The exact composition can vary depending on the host plant and the strain of the lac insect. The major components of shellac resin are:

-

Aleuritic acid: A long-chain hydroxy fatty acid, which forms the backbone of the shellac polymer and imparts hydrophobicity. It can constitute up to 35% of shellac.

-

Terpenic acids: A group of cyclic sesquiterpenoid acids that are linked to the aleuritic acid backbone via ester bonds and contribute to the hydrophilic character of the resin. Key terpenic acids include jalaric acid, laksholic acid, and shellolic acid .

The approximate composition of shellac resin is presented in the table below.

| Component | Percentage in Shellac Resin |

| Aleuritic Acid | ~35% |

| Shellolic Acid | 20-25% |

| Jalaric Acid | Data not available |

| Other Terpenoids & Fatty Acids | Remainder |

Note: The exact percentages can vary based on the source of the shellac.

Isolation of Shellolic Acid and Synthesis of this compound

This compound is not typically isolated directly from shellac. Instead, its precursor, shellolic acid, is first isolated from the complex shellac resin through a process of alkaline hydrolysis (saponification). The resulting mixture of constituent acids is then subjected to esterification to yield this compound.

Experimental Protocol: Isolation of Shellolic Acid via Alkaline Hydrolysis of Shellac

This protocol outlines the general steps for the saponification of shellac to liberate its constituent acids, including shellolic acid.

Materials:

-

Shellac flakes or seedlac

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or Methanol

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Distilled water

-

Filter paper

-

Reflux apparatus

-

Beakers and flasks

Procedure:

-

Dissolution and Saponification:

-

In a round-bottom flask, dissolve a known quantity of shellac in an aqueous solution of sodium hydroxide (typically 10-20% w/v). The addition of an alcohol like ethanol can aid in the dissolution.

-

The mixture is then refluxed for a period ranging from 30 minutes to several hours. The alkaline conditions break the ester bonds within the shellac polymer, releasing the constituent acids as their corresponding sodium or potassium salts.

-

-

Precipitation of Shellolic Acid:

-

After cooling the reaction mixture, it is acidified with a mineral acid such as hydrochloric acid or sulfuric acid.

-

The acidification protonates the carboxylate salts, causing the free acids, including shellolic acid, to precipitate out of the solution.

-

-

Purification:

-

The precipitate, which is a mixture of shellac's constituent acids, is collected by filtration.

-

Further purification steps, such as recrystallization from a suitable solvent system (e.g., aqueous alcohol), are necessary to isolate shellolic acid from other components like aleuritic acid.

-

Workflow for Shellolic Acid Isolation

Caption: Workflow for the isolation of shellolic acid from shellac resin.

Experimental Protocol: Synthesis of this compound via Fischer Esterification

Once shellolic acid is isolated, it can be converted to this compound through Fischer esterification.

Materials:

-

Shellolic acid

-

Methanol (reagent and solvent)

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalyst

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Esterification Reaction:

-

Dissolve the isolated shellolic acid in an excess of methanol in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours. The excess methanol drives the equilibrium towards the formation of the dimethyl ester.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture and remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

-

Further purification can be achieved by column chromatography or recrystallization.

-

Workflow for this compound Synthesis

Caption: Workflow for the synthesis of this compound from shellolic acid.

Biological Activity and Potential Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, research into the bioactivity of shellac and its constituent terpenoids provides insights into potential mechanisms of action, particularly in the realm of antimicrobial effects.

Antimicrobial Activity

Shellac and its derivatives have demonstrated antimicrobial properties. The proposed mechanism of action for many terpenoids involves the disruption of bacterial cell membranes. Their lipophilic nature allows them to partition into the lipid bilayer of the cell membrane, leading to a loss of membrane integrity and function. This can result in the leakage of intracellular components and ultimately, cell death.

Potential Antibacterial Mechanism of Shellolic Acid Derivatives

Caption: Postulated mechanism of antibacterial action of shellolic acid derivatives.

Further research is required to elucidate the specific molecular targets and signaling pathways that may be modulated by this compound and other related compounds.

Conclusion

This compound, derived from the natural resin shellac, presents an interesting compound for scientific investigation. Its synthesis from a readily available natural precursor, shellolic acid, involves straightforward chemical transformations. The biological activities of related terpenoids suggest potential applications, particularly in the antimicrobial field. This guide provides a foundational understanding for researchers to explore the sourcing, isolation, and potential applications of this and other shellac-derived molecules.

References

Spectroscopic Characterization of Dimethyl Shellolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl shellolate, the dimethyl ester of shellolic acid, is a key derivative of shellac, a natural resin with diverse applications in the pharmaceutical and food industries. A thorough understanding of its chemical structure and purity is paramount for its effective utilization. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of direct experimental spectra for pure this compound in public databases, this guide combines data from related studies with theoretical predictions based on its molecular structure. Detailed experimental protocols for acquiring such data are also presented to facilitate further research and quality control.

Introduction

Shellac, a natural resin secreted by the lac insect Kerria lacca, is a complex mixture of polyesters derived from sesquiterpenoid and hydroxy fatty acids. The primary acidic components are aleuritic acid and shellolic acid. This compound (C₁₇H₂₄O₆) is the product of the esterification of the two carboxylic acid groups of shellolic acid with methanol. Its characterization is crucial for understanding the chemical modifications of shellac and for the development of new applications. Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

Spectroscopic Data

Direct and complete experimental spectroscopic data for isolated, pure this compound is not widely available in the literature. The data presented here is a combination of reported observations on derivatives and theoretical predictions based on the known chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

2.1.1. ¹H NMR (Proton NMR)

The proton NMR spectrum of this compound is expected to be complex due to its rigid polycyclic structure. The predicted chemical shifts are influenced by the ester, hydroxyl, and alkene functionalities, as well as the stereochemistry of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Methyl ester protons (-COOCH₃) | 3.60 - 3.80 | Singlet (s) | Two distinct singlets are expected for the two non-equivalent methyl ester groups. |

| Olefinic proton (=CH-) | 5.50 - 6.00 | Multiplet (m) | The chemical shift is influenced by the surrounding substituents on the double bond. |

| Protons adjacent to hydroxyls (-CH-OH) | 3.50 - 4.50 | Multiplet (m) | The exact shift and multiplicity depend on the dihedral angles with neighboring protons. |

| Methylene and methine protons in the ring system | 1.20 - 2.80 | Multiplet (m) | A complex region with overlapping signals due to the intricate ring structure. |

| Methyl protons on the ring (-CH₃) | 0.80 - 1.20 | Singlet (s) | A singlet is expected for the tertiary methyl group. |

2.1.2. ¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl carbons (-COO-) | 170 - 175 |

| Olefinic carbons (-C=C-) | 120 - 140 |

| Carbons attached to hydroxyls (-C-OH) | 60 - 80 |

| Methyl ester carbons (-OCH₃) | 50 - 55 |

| Aliphatic methylene and methine carbons | 20 - 60 |

| Methyl carbon (-CH₃) | 15 - 25 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3500 - 3200 | Broad, Medium |

| C-H stretch (sp³ and sp²) | 3100 - 2850 | Medium to Strong |

| C=O stretch (ester) | 1750 - 1730 | Strong |

| C=C stretch (alkene) | 1680 - 1640 | Weak to Medium |

| C-O stretch (ester and hydroxyl) | 1300 - 1000 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For esters of shellolic acid, it has been reported that the molecular ion peak may not be observed, and fragmentation can be predominant.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion Type | Predicted m/z | Notes |

| [M+H]⁺ (Molecular Ion + Proton) | 325.1595 | Calculated for C₁₇H₂₅O₆⁺. Observation may be weak or absent in some ionization modes. |

| [M+Na]⁺ (Molecular Ion + Sodium) | 347.1414 | Calculated for C₁₇H₂₄O₆Na⁺. Often observed in ESI-MS. |

| [M-H₂O]⁺ | 307.1489 | Fragmentation due to loss of a water molecule from a hydroxyl group. |

| [M-CH₃OH]⁺ | 293.1332 | Fragmentation due to loss of methanol from an ester group. |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and instrument.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation:

-

Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform), cast a film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range (e.g., 100-500).

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion to observe its fragmentation pattern.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic characterization of this compound is essential for its quality control and for advancing its applications. This guide provides a foundational understanding of its expected NMR, IR, and MS data, along with standardized protocols for their acquisition. While direct experimental data for the pure compound remains scarce, the predictive data and methodologies outlined here offer a robust framework for researchers in the field. Further studies to isolate and definitively characterize pure this compound are encouraged to enrich the public spectroscopic databases.

An In-depth Technical Guide to the Thermal Properties of Dimethyl Shellolate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl shellolate is a crystalline diester derivative of shellolic acid, a primary constituent of shellac. Shellac, a natural resin secreted by the lac insect (Kerria lacca), has a long history of use in the food, pharmaceutical, and coatings industries due to its unique physicochemical properties.[1] The derivatization of its constituent acids, such as the creation of this compound through the esterification of shellolic acid, is a key area of research for modifying its properties for specific applications.[2]

This technical guide provides a summary of the known thermal properties of this compound. Due to the limited availability of comprehensive thermal analysis data for this specific compound in published literature, this document also serves as a methodological framework. It outlines detailed experimental protocols for key thermal analysis techniques that are essential for the complete characterization of this compound.

Quantitative Thermal Data

The available quantitative data on the thermal properties of this compound is sparse. The most consistently reported property is its melting point. Data for other thermal characteristics have not been extensively published. The following table summarizes the available information.

| Thermal Property | Value | Notes |

| Melting Point (Tm) | 149 - 151 °C | Crystalline methyl ester.[2] |

| Boiling Point (Tb) | Data not available | Decomposes on heating.[3] |

| Glass Transition (Tg) | Data not available | Not typically observed in pure crystalline compounds. |

| Heat Capacity (Cp) | Data not available | |

| Thermal Conductivity (κ) | Data not available | |

| Decomposition Temp. (Td) | Data not available |

Experimental Protocols

The following sections detail the standard methodologies for determining the key thermal properties of a purified crystalline organic compound such as this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate (e.g., 10-20 °C/min) to a temperature approximately 15-20 °C below the expected melting point (149 °C).

-

The heating rate is then reduced to a slow rate (1-2 °C/min) to allow for thermal equilibrium.

-

The temperature at which the first liquid is observed (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

-

-

Reporting: The result is reported as a temperature range. For a pure compound, this range should be narrow (≤ 2 °C).

Differential Scanning Calorimetry (DSC)

DSC is a fundamental thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[4][5][6] It is used to determine transition temperatures and enthalpies.

Methodology:

-

Sample Preparation: 5-10 mg of this compound is accurately weighed into a standard aluminum DSC pan.[3][7] The pan is then hermetically sealed. An empty, sealed pan is used as a reference.[7]

-

Instrument Calibration: The instrument's temperature and enthalpy scales are calibrated using certified reference materials, such as indium (m.p. 156.6 °C, ΔHfus = 28.45 J/g).[8]

-

Procedure:

-

The sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).[5][9]

-

A heat-cool-heat cycle is typically employed to erase the sample's prior thermal history. A common procedure would be:

-

Segment 1 (Heating): Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its melting point (e.g., 180 °C) at a controlled rate (e.g., 10 °C/min).[3]

-

Segment 2 (Cooling): Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min) to observe crystallization.

-

Segment 3 (Second Heating): Reheat the sample at the same rate as the first heating segment to observe the glass transition (if any) and melting of the recrystallized material.

-

-

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine:

-

Melting Point (Tm): The peak temperature of the endothermic melting event.

-

Enthalpy of Fusion (ΔHfus): The integrated area of the melting peak, which quantifies the energy required for melting.

-

Crystallization Temperature (Tc): The peak temperature of the exothermic crystallization event during cooling.

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] It is used to evaluate thermal stability and decomposition profiles.

Methodology:

-

Sample Preparation: 10-20 mg of this compound is accurately weighed into a ceramic or platinum TGA crucible.[9]

-

Instrumentation: A calibrated thermogravimetric analyzer is used.

-

Procedure:

-

The crucible is placed on the TGA's microbalance.

-

The furnace is sealed, and the system is purged with a controlled atmosphere (e.g., nitrogen or air) at a constant flow rate (e.g., 20-50 mL/min).[3]

-

The sample is heated from ambient temperature to a high temperature (e.g., 600 °C) at a constant linear heating rate (e.g., 10 °C/min).[3][9]

-

-

Data Analysis: The TGA curve (percent weight vs. temperature) is analyzed to determine:

-

Onset of Decomposition: The temperature at which significant mass loss begins.

-

Decomposition Profile: The temperatures and percentages of mass loss for distinct decomposition steps.

-

Residual Mass: The percentage of mass remaining at the end of the experiment.

-

Boiling Point Determination

Direct boiling point measurement at atmospheric pressure is often not feasible for compounds that decompose at high temperatures.[3] Alternative methods are required.

Methodology: Dynamic Method (OECD Guideline 103) [10]

-

Principle: This method determines the boiling temperature by measuring the vapor pressure of the substance at various temperatures. The boiling point is the temperature at which the vapor pressure equals the standard atmospheric pressure (101.325 kPa).[10][11]

-

Procedure:

-

A sample of this compound is placed in a suitable apparatus where the pressure can be precisely controlled.

-

For a given temperature, the pressure of the system is gradually lowered until boiling is observed (indicated by the persistent formation of bubbles).

-

This measurement is repeated across a range of temperatures to establish a vapor pressure curve.

-

-

Data Analysis: The boiling temperature at standard pressure is determined by interpolation or extrapolation of the vapor pressure vs. temperature data. This method has the advantage of determining the boiling point without needing to heat the sample to that temperature, thus minimizing decomposition.[10][11]

Heat Capacity Measurement

Specific heat capacity (Cp) is the amount of heat required to raise the temperature of a unit mass of a substance by one degree.[12][13]

Methodology: DSC Method (ASTM E1269)

-

Principle: This method uses a differential scanning calorimeter to compare the heat flow into a sample to that of a known reference material (typically sapphire).

-

Procedure:

-

Step 1 (Baseline): Run the DSC with two empty sample pans to obtain a baseline curve.

-

Step 2 (Reference): Place a sapphire standard of known mass in the sample pan and run the exact same temperature program as the baseline run.

-

Step 3 (Sample): Replace the sapphire standard with the this compound sample of known mass and repeat the temperature program again.

-

-

Data Analysis: The specific heat capacity of the sample (Cp,sample) is calculated at a given temperature (T) using the following equation:

-

Cp,sample = (Cp,std) * (mstd / msample) * (ΔHFsample / ΔHFstd)

-

Where Cp,std is the known heat capacity of the sapphire standard, m is mass, and ΔHF is the difference in heat flow between the sample/standard run and the baseline run.[6]

-

Thermal Conductivity Measurement

Thermal conductivity (κ) measures a material's ability to conduct heat.

Methodology: Transient Hot-Wire Method

-

Principle: This technique measures the temperature rise over time of a thin metallic wire immersed in the sample after a step-change in heating power is applied. The rate of temperature rise is related to the thermal conductivity of the surrounding material.[14]

-

Procedure:

-

The this compound sample is melted in a sample cell containing the transient hot-wire sensor.

-

Once the sample is in a stable liquid state at a controlled temperature, a constant electrical current is passed through the wire for a short duration.

-

The change in the wire's resistance (and thus its temperature) is precisely measured over time.

-

-

Data Analysis: The thermal conductivity is calculated from the slope of the temperature rise versus the logarithm of time. This method is suitable for liquids and can provide accurate data.[14]

Visualization of Experimental Workflow

A logical workflow is critical for the comprehensive thermal characterization of a new or purified compound. The following diagram illustrates a standard sequence of analyses.

A logical workflow for the thermal characterization of a purified crystalline compound.

References

- 1. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]

- 2. s3.amazonaws.com [s3.amazonaws.com]

- 3. espublisher.com [espublisher.com]

- 4. dnas.dukekunshan.edu.cn [dnas.dukekunshan.edu.cn]

- 5. tainstruments.com [tainstruments.com]

- 6. tainstruments.com [tainstruments.com]

- 7. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]

- 8. sfu.ca [sfu.ca]

- 9. Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM [mdpi.com]

- 10. search.library.brandeis.edu [search.library.brandeis.edu]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

The Solubility Profile of Dimethyl Shellolate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl shellolate, a derivative of shellac, holds significant interest in various scientific and industrial applications, including pharmaceuticals and polymer chemistry. A thorough understanding of its solubility in common organic solvents is crucial for its effective formulation, processing, and application. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and related compounds. Due to the limited availability of specific quantitative data for this compound, this document presents qualitative solubility information for shellac and provides detailed, adaptable experimental protocols for the precise determination of its solubility. Furthermore, this guide outlines the typical synthesis pathway for this compound and offers a generalized workflow for solubility determination, both visualized using Graphviz diagrams to facilitate comprehension and experimental design.

Introduction

Shellac, a natural resin secreted by the lac insect (Kerria lacca), is a complex mixture of polyesters of aleuritic acid and other aliphatic and alicyclic hydroxy acids. This compound is the dimethyl ester of shellolic acid, a major component of shellac. Its chemical structure and properties make it a versatile molecule for chemical synthesis and material science. The solubility of a compound is a fundamental physical property that dictates its utility in various applications, from drug delivery systems to coatings and films. This guide addresses the critical need for solubility data and standardized testing methodologies for this compound.

Solubility of Shellac Derivatives

A summary of the solubility of different forms of lac in a range of organic solvents is presented in Table 1. This information, while not specific to this compound, can serve as a preliminary guide for solvent selection. The esterification of shellolic acid to form this compound is expected to alter its polarity and, consequently, its solubility profile. Generally, esterification of carboxylic acids increases solubility in less polar organic solvents.

Table 1: Qualitative Solubility of Lac in Various Organic Solvents

| Solvent Class | Solvent | Stick-lac | Seed-lac | Bleached lac |

| Hydrocarbons | ||||

| Aliphatic | Cyclohexane | S | FS | FS |

| Petroleum ether | I | FS | FS | |

| Aromatic | Benzene | I | I | I, SW |

| Toluene | I | I | I, SW | |

| Xylene | I | I | I, SW | |

| Alcohols | Ethanol | S | S | S |

| Methanol | S | S | S | |

| Ketones | Acetone | PS | S | S |

| Esters | Ethyl Acetate | PS | S | S |

Source: Adapted from "Processing Chemistry and Applications of Lac". S = Soluble, FS = Fairly Soluble, PS = Partially Soluble, I = Insoluble, SW = Swells.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized experimental protocol for determining the solubility of this compound in organic solvents. This method is based on the widely accepted shake-flask method, followed by quantitative analysis.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane) of analytical grade

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the analytical method.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or UV-Vis spectrophotometric method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the solubility of this compound in the solvent by accounting for the dilution factor. The solubility is typically expressed in mg/mL or g/100 mL.

-

Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Synthesis of this compound

This compound is typically synthesized from shellolic acid through an esterification reaction. The following is a generalized reaction pathway.

Reaction Pathway

Shellolic acid is reacted with an excess of methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux to drive the equilibrium towards the formation of the dimethyl ester. The product, this compound, is then isolated and purified.

Synthesis Workflow Diagram

The diagram below outlines the key steps in the synthesis of this compound.

Caption: Generalized workflow for the synthesis of this compound.

Conclusion

While specific quantitative solubility data for this compound remains a gap in the scientific literature, this guide provides a foundational understanding based on the properties of its parent compound, shellac. The detailed experimental protocol and workflows presented herein offer a robust framework for researchers to systematically determine the solubility of this compound in various organic solvents. Such data is invaluable for the advancement of research and development in pharmaceuticals, polymer science, and other fields where this versatile compound shows promise. It is recommended that future studies focus on generating and publishing this critical solubility data to facilitate broader application and innovation.

An In-depth Technical Guide to Shellac and Dimethyl Shellolate for Researchers, Scientists, and Drug Development Professionals

A comprehensive overview of the historical context, physicochemical properties, experimental protocols, and potential biomedical applications of shellac and its derivative, dimethyl shellolate.

This technical guide provides a detailed exploration of shellac, a natural resin with a long history of diverse applications, and its methyl ester derivative, this compound. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the unique properties and potential of these biomaterials. The guide covers the historical evolution of shellac, its detailed chemical and physical characteristics, and standardized experimental procedures for its analysis and modification. Furthermore, it delves into the synthesis and properties of this compound, offering a foundation for its exploration in advanced drug delivery systems and other biomedical applications.

Historical Overview of Shellac

Shellac is a natural resin secreted by the female lac bug (Kerria lacca) on trees primarily found in India and Thailand.[1] Its use dates back centuries, initially prized for its vibrant red dye.[1] By the mid-19th century, with the advent of synthetic dyes, the focus shifted to the resin itself, leading to the development of shellac varnish.[1] This versatile material became a dominant wood finish in the Western world until the 1920s and 1930s.[1] Shellac's applications have been remarkably diverse, ranging from being a binder in early gramophone records to a coating for fruits and pharmaceuticals.[1] The development of bleaching techniques in the early 19th century allowed for the production of colorless shellac, further expanding its utility.[1]

Physicochemical Properties of Shellac and this compound

A thorough understanding of the physicochemical properties of shellac and this compound is crucial for their application in research and development. The following tables summarize key quantitative data for both substances.

Table 1: Physicochemical Properties of Shellac

| Property | Value | References |

| Composition | ||

| Terpenic Acids | ~51-53% | [2] |

| Aleuritic Acid | ~34-35% | [2] |

| Other Fatty Acids | ~14% | [2] |

| Molecular Weight (avg.) | ~1000 Da | [3] |

| Melting Point | 75 - 90 °C | |

| Glass Transition Temp. (Tg) | 41 - 49 °C | [4] |

| Acid Value | 48 - 89 | [5] |

| Saponification Value | 185 - 230 | |

| Iodine Number | 10 - 18 | |

| Density | 1.035 - 1.140 g/cm³ | |

| Solubility | ||

| Water | Insoluble | |

| Ethanol | Soluble | |

| Acetone | Soluble | |

| Alkaline Solutions (e.g., aq. NH₃, Na₂CO₃, Borax) | Soluble |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₄O₆ | [6] |

| Molecular Weight | 324.37 g/mol | [6] |

| XLogP3 | 1.3 | [6] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 6 | [6] |

| Rotatable Bond Count | 4 | [6] |

| Exact Mass | 324.157288 g/mol | [6] |

| Topological Polar Surface Area | 93.1 Ų | [6] |

| Heavy Atom Count | 23 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the purification of shellac and the synthesis and analysis of this compound.

Purification of Shellac from Seedlac

This protocol describes the solvent extraction method for obtaining purified shellac flakes from seedlac.

Materials:

-

Seedlac

-

Industrial grade ethanol

-

Filter press or centrifuge

-

Vacuum distillation apparatus

-

Flaking machine

Procedure:

-

Dissolve the seedlac in a suitable amount of industrial grade ethanol.

-

Stir the mixture until the seedlac is completely dissolved.

-

Remove insoluble impurities by filtration using a filter press or by centrifugation.

-

Transfer the clarified shellac solution to a vacuum distillation apparatus.

-

Distill off the ethanol under reduced pressure to obtain a viscous, molten shellac.

-

Process the molten shellac through a flaking machine to produce thin, solid flakes.

-

Dry the shellac flakes to remove any residual solvent.

Synthesis of this compound from Shellac

This protocol outlines the esterification of the carboxylic acid moieties in shellac, primarily shellolic acid, to produce this compound. This is a general procedure based on Fischer esterification.

Materials:

-

Purified, dewaxed shellac

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or other suitable acid catalyst

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Reaction flask with reflux condenser

Procedure:

-

In a round-bottom flask, dissolve the purified shellac in a large excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for several hours to drive the esterification reaction to completion.

-

After cooling to room temperature, neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Reduce the volume of the solution using a rotary evaporator to remove most of the methanol.

-

Transfer the residue to a separatory funnel and extract the this compound into a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

-

Further purification can be achieved by column chromatography on silica gel.

Analysis of this compound by HPLC

This protocol provides a general method for the analysis of this compound using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (acidified with a small amount of formic or phosphoric acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 210 nm).

-

Injection Volume: 10 µL.

Procedure:

-

Prepare a standard solution of purified this compound of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving the synthesized this compound in the mobile phase.

-

Inject the standard and sample solutions into the HPLC system.

-

Monitor the chromatogram and determine the retention time of this compound from the standard.

-

Identify the this compound peak in the sample chromatogram by comparing retention times.

-

Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.

Visualizing Workflows and Pathways

Diagrams created using the DOT language provide clear visual representations of complex processes and relationships.

Shellac Production Workflow

The following diagram illustrates the key stages in the production of shellac, from the raw sticklac to the final purified product.

Fischer Esterification of Shellolic Acid

This diagram illustrates the logical steps involved in the Fischer esterification of a carboxylic acid, such as the acid moieties in shellac, with methanol to form a methyl ester.

Signaling Pathways and Biological Activity

Currently, there is limited direct evidence in the scientific literature detailing the specific interactions of shellac and this compound with cellular signaling pathways. However, the biocompatibility of shellac is well-documented, and it is considered "Generally Recognized as Safe" (GRAS) by the U.S. Food and Drug Administration.

Research into the biological effects of related compounds can offer insights into potential areas of investigation for shellac and its derivatives. For instance, dimethyl fumarate, another dimethyl ester, has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] The NF-κB pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation.

Given that shellac is a complex mixture of various bioactive molecules, it is plausible that it or its derivatives could modulate cellular behavior through interactions with pathways such as:

-

NF-κB Pathway: Potentially influencing inflammatory responses.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: Could play a role in regulating cell proliferation, differentiation, and apoptosis.

Further research is required to elucidate the specific molecular mechanisms and signaling cascades affected by shellac and this compound. Such studies would be invaluable for the rational design of drug delivery systems and other biomedical applications.

Hypothetical Drug Delivery and Cellular Interaction Workflow

The following diagram outlines a hypothetical workflow for the use of shellac as a drug delivery vehicle and its interaction with a target cell.

Conclusion and Future Directions

Shellac remains a material of significant interest due to its natural origin, biocompatibility, and versatile physicochemical properties. Its derivative, this compound, offers a more defined chemical entity for potential applications in drug delivery and polymer chemistry. While the historical and material science aspects of shellac are well-documented, a significant opportunity exists for further research into its biological interactions at the molecular level. Future studies should focus on elucidating the specific signaling pathways modulated by shellac and its components. A deeper understanding of these mechanisms will be critical for the development of novel, targeted drug delivery systems and advanced biomaterials. This guide serves as a foundational resource to encourage and support such future investigations.

References

- 1. Separation of Dimethyl sulfate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. KEGG PATHWAY: mmu04650 [genome.jp]

- 3. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 4. lcms.cz [lcms.cz]

- 5. Dimethyl fumarate restores apoptosis sensitivity and inhibits tumor growth and metastasis in CTCL by targeting NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

Bioactivity Screening of Shellolic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shellac, a natural resin secreted by the lac insect (Kerria lacca), has a long history of use in the pharmaceutical industry, primarily as a coating agent for tablets and capsules due to its biocompatibility and enteric properties. The primary components of shellac are a complex mixture of aliphatic and alicyclic hydroxy acids and their esters, with shellolic acid being a major constituent. Dimethyl shellolate, the dimethyl ester of shellolic acid, represents a specific derivative whose bioactivity has not been extensively studied. This technical guide provides an in-depth overview of the known bioactivity of shellolic acid derivatives, with a focus on antibacterial and cytotoxic screening. While direct data on this compound is limited, this guide consolidates available information on related compounds to inform future research and drug discovery efforts.

Chemical Profile of this compound

This compound is the dimethyl ester derivative of shellolic acid. Its chemical structure, as identified in the PubChem database, is dimethyl (1S,2R,5S,6S,7R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.0¹,⁵]undec-8-ene-2,8-dicarboxylate[1]. Understanding this core structure is essential for interpreting the bioactivity of its analogs and derivatives.

Bioactivity Screening of Shellolic Acid Derivatives

A study focused on the "Structural Identification and Biological Activity of Six New Shellolic Esters From Lac" reported significant findings regarding their antimicrobial and cytotoxic effects. The research indicated that while the tested shellolic esters were inactive against a panel of human cancer cell lines, several of the compounds exhibited considerable antibacterial activity.

Antibacterial Activity

The aforementioned study found that certain shellolic acid esters were active against both Gram-positive and Gram-negative bacteria. Specifically, activity was observed against Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. Unfortunately, the specific minimum inhibitory concentration (MIC) values from this study are not publicly available.

Table 1: Summary of Reported Antibacterial Activity of Shellolic Acid Esters

| Bacterial Strain | Gram Stain | Reported Activity of Shellolic Acid Esters |

| Bacillus subtilis | Positive | Active |

| Staphylococcus aureus | Positive | Active |

| Escherichia coli | Negative | Active |

Cytotoxicity

The same study investigated the cytotoxic potential of the shellolic acid esters against a panel of human cancer cell lines. The results indicated a lack of significant cytotoxic activity.

Table 2: Summary of Reported Cytotoxicity of Shellolic Acid Esters

| Cell Line | Cancer Type | Reported Activity of Shellolic Acid Esters |

| HepG2 | Hepatocellular Carcinoma | Inactive |

| MCF-7 | Breast Adenocarcinoma | Inactive |

| HeLa | Cervical Adenocarcinoma | Inactive |

| C6 | Glioma | Inactive |

Experimental Protocols

The following sections detail generalized experimental methodologies for antibacterial and cytotoxicity screening, which can be adapted for the evaluation of this compound and other derivatives.

Antibacterial Susceptibility Testing

A common method to determine the antibacterial activity of a compound is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Workflow for Antibacterial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

-

Preparation of Compounds: Dissolve this compound derivatives in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., B. subtilis, E. coli, S. aureus) equivalent to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the prepared bacterial suspension. Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Workflow for Cytotoxicity Assay (MTT)

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol:

-

Cell Seeding: Seed human cancer cell lines (e.g., HepG2, MCF-7, HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell viability by 50%.

Signaling Pathways and Logical Relationships

While specific signaling pathways affected by this compound are unknown, a general logical relationship for a drug discovery and development process can be visualized.

Drug Discovery and Development Pipeline

Caption: A simplified logical flow of a drug discovery pipeline.

Conclusion

The available evidence suggests that while this compound itself has not been the subject of extensive bioactivity screening, its parent structure, shellolic acid, gives rise to derivatives with notable antibacterial properties. The lack of cytotoxicity in the tested shellolic acid esters against several cancer cell lines may indicate a favorable therapeutic window for their potential use as antimicrobial agents. This technical guide provides a framework for the systematic evaluation of this compound and other related compounds. Further research, including the determination of MIC values, mechanism of action studies, and broader cytotoxicity profiling, is warranted to fully elucidate the therapeutic potential of this class of natural product derivatives.

References

A Framework for Assessing the Toxicological Profile of Dimethyl Shellolate

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a framework for the toxicological assessment of Dimethyl shellolate. As of the date of this publication, there is a significant lack of publicly available toxicological data for this specific chemical entity. Therefore, this guide outlines the requisite experimental and computational methodologies that should be employed to characterize its toxicological profile, rather than presenting existing data.

Introduction

This compound is a derivative of shellolic acid, a component of shellac, which is a natural resin secreted by the lac insect. While shellac itself has a history of use in various industries and is generally considered to have low toxicity, the specific toxicological profile of its derivatives, such as this compound, is not well-established. For any novel chemical entity intended for use in pharmaceuticals, agrochemicals, or other applications with potential for human exposure, a thorough toxicological evaluation is a critical and mandatory step for risk assessment and regulatory approval.

This technical guide presents a comprehensive strategy for the toxicological evaluation of this compound. It is designed to guide researchers, toxicologists, and drug development professionals through a tiered approach to toxicity testing, from initial in silico and in vitro screening to more complex in vivo studies. The methodologies and data presentation formats described herein are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA).

Physicochemical Properties of this compound

Understanding the physicochemical properties of a compound is a prerequisite for any toxicological assessment, as these properties can influence its absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| Molecular Formula | C17H24O6 | PubChem[1] |

| Molecular Weight | 324.4 g/mol | PubChem[1] |

| CAS Number | 22597-13-3, 98818-77-0 | PubChem, Sigma-Aldrich[1][2] |

| IUPAC Name | dimethyl (1S,2R,5S,6S,7R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.0¹,⁵]undec-8-ene-2,8-dicarboxylate | PubChem[1] |

| Predicted LogP | 0.6 | PubChem[1] |

| Predicted Water Solubility | (Data not available) | |

| Physical State | (Data not available) |

Note: The predicted values are computationally derived and require experimental verification.

Proposed Tiered Toxicological Evaluation Strategy

A tiered approach to toxicity testing is recommended to efficiently and ethically assess the safety of a new chemical. This approach begins with computational and in vitro methods to prioritize and guide more extensive in vivo testing if required.[3]

The initial phase focuses on computational modeling and a battery of in vitro assays to predict potential toxicities and minimize animal testing.[4][5][6]

3.1.1 In Silico Assessment (Computational Toxicology)

Before laboratory testing, computational models can predict the toxicological properties of this compound based on its chemical structure.

Experimental Protocol: Quantitative Structure-Activity Relationship (QSAR) Modeling

-

Objective: To predict potential toxicological endpoints such as mutagenicity, carcinogenicity, skin sensitization, and aquatic toxicity.

-

Methodology: The chemical structure of this compound is used as an input for various validated QSAR software models (e.g., TOPKAT, DEREK Nexus). These models compare the structure to databases of known toxicants and identify structural alerts or fragments associated with specific toxicities.

-

Data Output: A report detailing the predicted toxicities, the level of confidence in the predictions, and the identified structural alerts.

3.1.2 In Vitro Toxicology

A standard battery of in vitro tests should be conducted to assess genotoxicity, cytotoxicity, and potential mechanisms of toxicity.[7][8][9]

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

-

Objective: To assess the mutagenic potential of this compound.

-

Methodology: Strains of Salmonella typhimurium and Escherichia coli with known mutations are exposed to varying concentrations of this compound, both with and without metabolic activation (e.g., rat liver S9 fraction). The number of revertant colonies is counted and compared to controls. This protocol should follow OECD Guideline 471.

-

Data Output: A determination of whether the compound is mutagenic, and the dose-response relationship of any mutagenic effect.

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test

-

Objective: To detect chromosomal damage (clastogenicity and aneugenicity).

-

Methodology: Cultured mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes) are exposed to this compound. After exposure, cells are harvested and stained to visualize micronuclei, which are formed from chromosome fragments or whole chromosomes that lag during cell division. This protocol should follow OECD Guideline 487.

-

Data Output: The frequency of micronucleated cells at various concentrations, to determine the genotoxic potential.

Experimental Protocol: Cytotoxicity Assays

-

Objective: To determine the concentration at which this compound induces cell death.

-

Methodology: A relevant human cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) is incubated with a range of concentrations of the compound. Cell viability is measured using assays such as MTT (assessing mitochondrial function) or LDH release (assessing membrane integrity).

-

Data Output: An IC50 (half-maximal inhibitory concentration) value, representing the concentration of this compound that reduces cell viability by 50%.

If in vitro screening raises concerns, or for regulatory requirements, in vivo studies are conducted to understand the compound's effects in a whole organism.

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

-

Objective: To determine the acute oral toxicity of a substance.[10][11]

-

Methodology: A stepwise procedure where a single sex of rodent (typically female rats) is dosed at one of a series of fixed dose levels (5, 50, 300, and 2000 mg/kg).[11] The decision to dose at the next level is based on the observation of toxicity or mortality in the previously dosed animals. Animals are observed for 14 days for signs of toxicity and mortality.[10]

-

Data Output: An estimated LD50 (lethal dose for 50% of the population) range and classification of the substance according to the Globally Harmonized System (GHS).

Experimental Protocol: 28-Day Repeat-Dose Oral Toxicity Study in Rodents (OECD 407)

-

Objective: To evaluate the sub-acute toxicity of this compound after repeated daily administration over 28 days.

-

Methodology: The compound is administered daily by oral gavage to groups of rodents (e.g., Wistar rats) at three or more dose levels, plus a control group. Throughout the study, clinical signs, body weight, and food consumption are monitored. At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis. A full necropsy and histopathological examination of major organs are performed.

-

Data Output: Identification of target organs of toxicity, a No-Observed-Adverse-Effect Level (NOAEL), and characterization of the dose-response relationship.

These studies are crucial for understanding the disposition of the compound in the body and the mechanisms underlying any observed toxicity.

Experimental Protocol: In Vitro Metabolic Stability

-

Objective: To determine the rate at which this compound is metabolized by liver enzymes.

-

Methodology: The compound is incubated with liver microsomes or hepatocytes from different species (e.g., rat, dog, human). The concentration of the parent compound is measured over time using LC-MS/MS.

-

Data Output: The in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.

Experimental Protocol: Caco-2 Permeability Assay

-

Objective: To predict the intestinal absorption of this compound.

-

Methodology: The compound is applied to the apical side of a monolayer of Caco-2 cells (a human colon adenocarcinoma cell line that differentiates to form a polarized epithelial cell monolayer). The amount of compound that permeates to the basolateral side is measured over time.

-

Data Output: An apparent permeability coefficient (Papp), which is used to classify the compound as having high or low permeability.

Data Presentation

Quantitative data from toxicological studies should be summarized in clear, standardized tables to facilitate interpretation and comparison.

Table 1: Summary of In Vitro Genotoxicity Assays

| Assay | Test System | Concentration Range | Metabolic Activation | Result |

|---|---|---|---|---|

| Ames Test | S. typhimurium (TA98, TA100, etc.)E. coli (WP2 uvrA) | (e.g., 0.1 - 5000 µ g/plate ) | With and Without S9 | (Negative/Positive) |

| Micronucleus Test | Human Lymphocytes | (e.g., 1 - 1000 µM) | With and Without S9 | (Negative/Positive) |

Table 2: Summary of Acute and Repeat-Dose In Vivo Toxicity

| Study | Species/Strain | Route | Key Findings | LD50 / NOAEL |

|---|---|---|---|---|

| Acute Oral Toxicity | Rat (Wistar) | Oral (gavage) | (e.g., Clinical signs of toxicity, mortality) | (e.g., >2000 mg/kg) |

| 28-Day Repeat Dose | Rat (Wistar) | Oral (gavage) | (e.g., Target organs, changes in body weight, hematology) | (e.g., 100 mg/kg/day) |

Table 3: Summary of ADME Parameters

| Parameter | Test System | Value | Interpretation |

|---|---|---|---|

| In Vitro Half-life (t1/2) | Human Liver Microsomes | (e.g., 60 min) | (e.g., Moderate stability) |

| Permeability (Papp) | Caco-2 cells | (e.g., 15 x 10⁻⁶ cm/s) | (e.g., High permeability) |

| Plasma Protein Binding | Human Plasma | (e.g., 95%) | (e.g., High binding) |

Mandatory Visualizations

Diagrams are essential for visualizing complex processes and relationships in toxicology.

Caption: Tiered workflow for toxicological assessment.

Caption: Hypothetical pathway of metabolic activation leading to cell death.

Caption: Decision tree for go/no-go development based on toxicity.

Conclusion

The toxicological profile of this compound is currently unknown. A systematic and tiered evaluation, as outlined in this guide, is essential to characterize its potential hazards and ensure human safety. This framework, which progresses from in silico and in vitro methods to targeted in vivo studies, represents a modern, evidence-based approach to toxicology. The data generated will be crucial for establishing a comprehensive safety profile, informing risk assessment, and meeting regulatory requirements for any potential application of this compound.

References

- 1. This compound | C17H24O6 | CID 21724010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 98818-77-0 | Sigma-Aldrich [sigmaaldrich.com]

- 3. histologix.com [histologix.com]

- 4. syngeneintl.com [syngeneintl.com]

- 5. Emerging Approaches in Predictive Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. criver.com [criver.com]

- 7. scribd.com [scribd.com]

- 8. In vitro Toxicity Testing in the Twenty-First Century - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro toxicology - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

Dimethyl Shellolate: A Versatile Terpenoid Building Block in Organic Synthesis

For Immediate Release

Dimethyl shellolate, the dimethyl ester of shellolic acid, is emerging as a versatile and valuable building block in the field of organic synthesis. Derived from shellac, a natural resin, this cedrene-type sesquiterpenoid offers a rigid, chiral scaffold adorned with multiple functional groups, making it an attractive starting material for the synthesis of complex natural products and novel bioactive molecules. This technical guide provides an in-depth overview of this compound, including its synthesis, key reactions, and potential applications for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound, systematically named dimethyl (1S,2R,5S,6S,7R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylate, is a derivative of shellolic acid, a major component of shellac resin. The esterification of the two carboxylic acid groups of shellolic acid enhances its solubility in organic solvents and allows for selective modification of the hydroxyl groups. Its unique tricyclic structure and stereochemistry provide a foundation for the synthesis of a variety of complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₂₄O₆ |

| Molecular Weight | 324.37 g/mol |

| IUPAC Name | dimethyl (1S,2R,5S,6S,7R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.0¹⁵]undec-8-ene-2,8-dicarboxylate |

| Appearance | Gum |

Synthesis of this compound

The preparation of this compound is typically achieved through the esterification of shellolic acid. While various esterification methods can be employed, the use of diazomethane in an ethereal solution is a common and efficient method for obtaining the dimethyl ester.

Experimental Protocol: Esterification of Shellolic Acid with Diazomethane

This protocol describes a general procedure for the synthesis of this compound from shellolic acid using diazomethane.

Materials:

-

Shellolic acid

-

Diazomethane solution in diethyl ether

-

Diethyl ether

-

Methanol

Procedure:

-

Dissolve shellolic acid in a minimal amount of methanol.

-

Add the methanolic solution of shellolic acid to an ethereal solution of diazomethane at 0 °C with stirring.

-

Continue stirring at 0 °C until the evolution of nitrogen gas ceases and a faint yellow color of excess diazomethane persists.

-

Quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in petroleum ether) to obtain pure this compound as a gum.

Note: Diazomethane is a toxic and potentially explosive reagent. It should be handled with extreme caution in a well-ventilated fume hood using appropriate safety measures. An alternative, safer methylating agent is (trimethylsilyl)diazomethane.

Applications of this compound in Organic Synthesis

The synthetic utility of this compound lies in the selective modification of its functional groups. The two ester groups can be hydrolyzed back to carboxylic acids, and the primary and secondary hydroxyl groups can be further functionalized. A key application involves the derivatization of the hydroxyl groups to introduce new functionalities and build more complex molecular architectures.

Synthesis of Model Esters

This compound serves as a scaffold for the synthesis of model esters that mimic the structure of natural shellac resin. This is crucial for understanding the complex structure and properties of the natural polymer. The synthesis of these model esters often involves the conversion of the hydroxyl groups into better leaving groups, such as halides, followed by nucleophilic substitution.

Table 2: Synthesis of Model Esters from this compound Derivatives

| Starting Material | Reagent | Product | Reaction Conditions |

| 10α-bromo-13-O-acetyl-dimethyl shellolate | Potassium aleuritate | 10α-O-aleuritoyl-13-O-acetyl-dimethyl shellolate | Hexamethylphosphoramide (HMPA), 70°C, 3 hr |

| 10α-bromo-13-O-acetyl-dimethyl shellolate | Potassium salt of trans-9,10-epoxy-16-hydroxyhexadecanoic acid | 10α-O-(trans-9,10-epoxy-16-hydroxyhexadecanoyl)-13-O-acetyl-dimethyl shellolate | HMPA, 70°C, 3 hr |

| 13-iodo-dimethyl shellolate | Potassium aleuritate | 13-O-aleuritoyl-dimethyl shellolate | HMPA |

Data sourced from a study on the synthesis of model esters of a constituent of shellac. Yields for these specific reactions were not provided in the source material.

Experimental Protocol: Synthesis of 10α-O-Aleuritoyl-13-O-acetyl-dimethyl shellolate

This protocol outlines the synthesis of a model diester from a brominated derivative of this compound.[1]

Materials:

-

10α-bromo-13-O-acetyl-dimethyl shellolate

-

Potassium aleuritate

-

Hexamethylphosphoramide (HMPA)

-

Ethyl acetate

-

Dilute hydrochloric acid (1 N)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 10α-bromo-13-O-acetyl-dimethyl shellolate and potassium aleuritate in HMPA.

-

Heat the reaction mixture at 70°C for 3 hours.

-